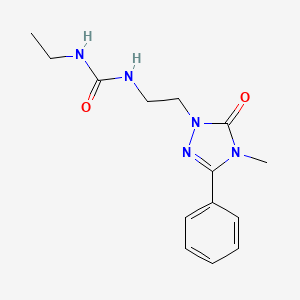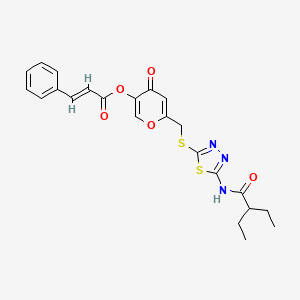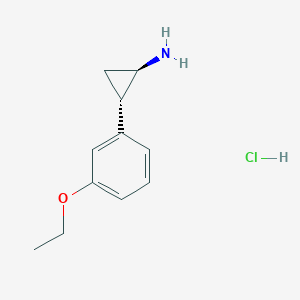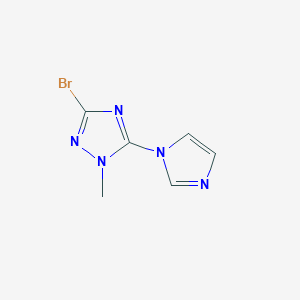
1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups, including a triazole ring, a urea group, and a phenyl ring. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the phenyl group, and the formation of the urea group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the phenyl ring, and the urea group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles, the phenyl ring might undergo electrophilic aromatic substitution reactions, and the urea group might undergo reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the functional groups it contains .Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
Urea structures, including variants like N,N-diethylurea, have been found to catalyze amidation reactions efficiently. These reactions are crucial in the synthesis of aryl amides from electron-deficient aryl azides and phenylacetaldehydes. The catalytic process involves a 1,3-dipolar cycloaddition followed by rearrangement, highlighting the compound's utility in facilitating complex organic transformations under near-neutral conditions, which is essential to prevent the dehydration or aromatization of intermediates (Xie, Ramström, & Yan, 2015).
Synthesis of Heterocyclic Compounds
The compound also plays a significant role in the Biginelli reaction, which is a cornerstone for the synthesis of highly functionalized heterocycles. For instance, ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized via a four-step route involving the Biginelli reaction followed by Huisgen 1,3-dipolar cycloaddition, demonstrating the compound's utility in constructing complex molecular architectures with high yields (Gonçalves et al., 2019).
Development of Novel Materials
In another study, the synthesis of 3-ethyl-3-(hydroxymethyl)oxetane from urea showcases the compound's potential in material science, particularly in the development of components for cationic ring-opening polymerization. The process leverages urea's reactivity for the dehydration of trimethylolpropane, illustrating its application in producing materials with specific chemical properties for industrial use (Annby, Rehnberg, Samuelsson, & Teichert, 2001).
Contributions to Biological Studies
Furthermore, the synthesis of derivatives like 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives showcases the compound's relevance in the creation of molecules with potential biological activities. These derivatives have been explored for their neuroprotective properties and potential therapeutic applications in treating conditions like Parkinson's disease, indicating the broader implications of 1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea in medicinal chemistry (Azam, Alkskas, & Ahmed, 2009).
Mécanisme D'action
Target of Action
It is known that compounds containing theimidazole and triazole moieties, such as this one, often interact with a wide range of biological targets . These targets can include enzymes, receptors, and ion channels, among others .
Mode of Action
Compounds with similar structures have been observed to exert their effects through theinhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The interaction of the compound with its targets often results in changes in the activity of these targets, which can lead to alterations in cellular processes .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect a variety of pathways related tocellular stress responses, apoptosis, and inflammation .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these properties can significantly impact the bioavailability of the compound .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may haveneuroprotective and anti-neuroinflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often influence the action of similar compounds .
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, its potential uses, and its safety. This could include developing more efficient synthetic routes, investigating new reactions or applications, and conducting more detailed safety assessments .
Propriétés
IUPAC Name |
1-ethyl-3-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-15-13(20)16-9-10-19-14(21)18(2)12(17-19)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRAFNCCRXEKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)


![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)
![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)